

# Application Note: Calcium Flux Assay for Measuring GPR40 Activation

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## Compound of Interest

Compound Name: GPR40 Activator 2

Cat. No.: B560088

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for the treatment of type 2 diabetes.[1] GPR40 is highly expressed in pancreatic  $\beta$ -cells and plays a crucial role in mediating the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs).[2][3] Upon activation by medium and long-chain FFAs, GPR40 predominantly couples to the  $G\alpha_q/11$  protein, initiating a signaling cascade that results in the mobilization of intracellular calcium ( $[Ca^{2+}]_i$ ). This increase in cytosolic calcium is a critical step leading to insulin granule exocytosis. Consequently, monitoring intracellular calcium flux provides a robust and high-throughput method for identifying and characterizing GPR40 agonists.

This application note provides a detailed protocol for measuring GPR40 activation using a fluorescent calcium flux assay. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium, allowing for the real-time monitoring of GPR40 activation in a cellular context.

## GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined below:

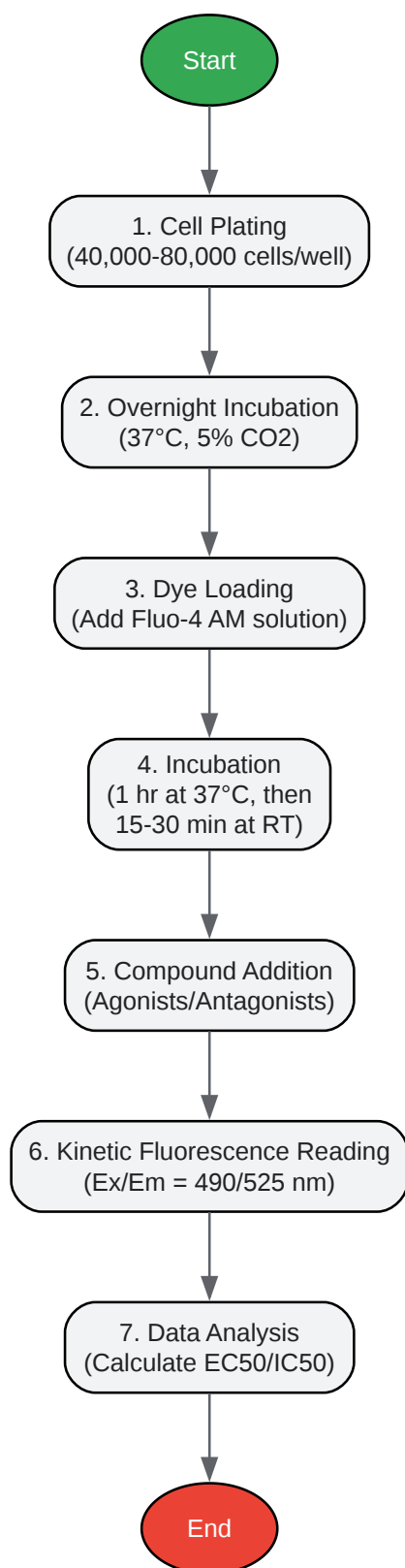
- **Ligand Binding:** A GPR40 agonist binds to the receptor.
- **G Protein Activation:** The agonist-bound receptor activates the associated heterotrimeric G protein, Gαq/11.
- **Phospholipase C (PLC) Activation:** The activated Gαq/11 subunit stimulates phospholipase C (PLC).
- **IP3 and DAG Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Intracellular Calcium Release:** IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.
- **Store-Operated Calcium Entry (SOCE):** The depletion of ER calcium stores activates stromal interaction molecule 1 (STIM1), which in turn gates the Orai1 channel on the plasma membrane, leading to an influx of extracellular Ca<sup>2+</sup>.
- **Downstream Effects:** The elevated intracellular [Ca<sup>2+</sup>] contributes to the potentiation of glucose-stimulated insulin secretion.



### FULL PROTOCOL TRUNCATED

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## References

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- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Liminal BioSciences - GPR40 Agonist Program [[liminalbiosciences.com](https://liminalbiosciences.com/)]
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